Beta-Amyloid (15-21) is a peptide fragment derived from the larger amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment consists of seven amino acids, representing a portion of the beta-Amyloid peptide that is known to aggregate and form plaques in the brains of individuals with Alzheimer’s disease. The aggregation of beta-Amyloid peptides is a hallmark of Alzheimer's pathology, leading to neurotoxicity and cognitive decline.
Beta-Amyloid peptides are generated from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. The cleavage process results in various lengths of beta-Amyloid peptides, with beta-Amyloid (15-21) being one of the shorter fragments that retain significant biological activity.
Beta-Amyloid (15-21) is classified as an amyloidogenic peptide. It falls under the category of neurotoxic peptides due to its ability to aggregate and form fibrils, which are associated with neurodegenerative diseases. This peptide is part of a broader family of beta-Amyloid peptides, including the more studied forms such as beta-Amyloid (1-40) and beta-Amyloid (1-42).
The synthesis of beta-Amyloid (15-21) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. This method involves the following steps:
The synthesis process must address challenges such as aggregation, which can occur during both on-resin synthesis and in solution. Techniques such as using low temperatures during synthesis and optimizing solvent conditions can help mitigate aggregation issues. Purification methods like reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to isolate the desired peptide from by-products and aggregates, ensuring high purity for biological studies .
The molecular structure of beta-Amyloid (15-21) consists of seven amino acids: glutamic acid, valine, phenylalanine, alanine, threonine, aspartic acid, and lysine. The sequence can be represented as:
This sequence contributes to its propensity to adopt an alpha-helical or beta-sheet conformation depending on environmental conditions, influencing its aggregation behavior.
Structural studies utilizing techniques like nuclear magnetic resonance spectroscopy have shown that fragments of beta-Amyloid can exhibit different conformations in solution compared to aggregated states. For instance, while isolated in solution, these peptides may adopt flexible structures that transition into more stable beta-sheet conformations upon aggregation .
Beta-Amyloid (15-21) participates in several chemical reactions that contribute to its aggregation and neurotoxicity:
The kinetics of aggregation can be influenced by factors such as concentration, temperature, and pH. Studies have shown that specific residues within the sequence play critical roles in promoting or inhibiting aggregation .
The mechanism by which beta-Amyloid (15-21) exerts its effects involves several steps:
Research indicates that even small aggregates of beta-Amyloid can impair synaptic transmission and induce oxidative stress in neuronal cells .
Beta-Amyloid (15-21) is typically a white powder when synthesized and is soluble in aqueous solutions at physiological pH but may precipitate under certain conditions due to aggregation.
Relevant studies have demonstrated that alterations in pH or ionic strength can significantly affect the stability and solubility of beta-Amyloid peptides .
Beta-Amyloid (15-21) serves as an important tool in Alzheimer's disease research for several reasons:
The systematic investigation of amyloid-β (Aβ) fragments began with the landmark identification of full-length Aβ peptides by Glenner and Wong in 1984, which revolutionized Alzheimer's disease (AD) research by providing a concrete molecular target for pathological investigation [5] [10]. As the amyloid cascade hypothesis gained prominence in the 1990s, researchers increasingly focused on dissecting Aβ into discrete functional domains to understand its aggregation mechanisms [1]. The mid-1990s witnessed a paradigm shift when scientists recognized that short peptide fragments could recapitulate the aggregation behavior of full-length Aβ, enabling more tractable experimental systems [6]. This fragment-based approach accelerated significantly when the central hydrophobic cluster (residues 17-21, LVFFA) was identified as the primary driver of Aβ self-assembly through systematic proline scanning mutagenesis studies [6] [8]. These investigations established that the Aβ(15-21) fragment, spanning residues Lys-Leu-Val-Phe-Phe-Ala-Glu, constitutes a minimal assembly domain capable of forming amyloid-like structures independently, despite representing less than 20% of the full Aβ42 peptide [4] [9].
Table 1: Key Amyloid-β Fragments in Alzheimer's Research
Peptide Fragment | Residue Range | Primary Research Significance | Structural Characteristics |
---|---|---|---|
Aβ(1-42) | 1-42 | Full-length pathological isoform | Contains hydrophobic C-terminus promoting aggregation |
Aβ(1-40) | 1-40 | Dominant physiological isoform | More abundant but less amyloidogenic than Aβ42 |
Aβ(25-35) | 25-35 | Early model toxic fragment | Neurotoxic despite lacking full hydrophobic core |
Aβ(15-21) | 15-21 | Core aggregation domain | Minimal beta-sheet forming region (LVFFA) |
Aβ(16-22) | 16-22 | Fibrillization model system | Includes KLVFFA sequence for inhibitor design |
Short peptide fragments serve as indispensable tools for elucidating the molecular mechanisms underlying amyloidogenesis, the pathological process by which soluble Aβ monomers transform into insoluble fibrillar aggregates. The amyloidogenic pathway involves proteolytic processing of amyloid precursor protein (APP) by β-secretase (BACE1) followed by γ-secretase cleavage, generating Aβ peptides of varying lengths [4] [10]. Among these, Aβ42 is particularly prone to aggregation due to its hydrophobic C-terminus, but the primary nucleation site resides in the central hydrophobic domain represented by Aβ(15-21) [5] [9]. This segment acts as the molecular recognition motif during the initial stages of oligomerization, where monomeric Aβ undergoes conformational transition from random coil to β-sheet structure [6]. The exceptional aggregation propensity of Aβ(15-21) stems from its unique amino acid composition: alternating hydrophobic (Leu, Val, Phe, Phe, Ala) and charged residues (Lys, Glu) create an amphiphilic structure that facilitates both intermolecular association through hydrophobic interactions and solvent exclusion via charge complementarity [4] [8]. Studies comparing Aβ(15-21) with adjacent fragments demonstrate its unparalleled capacity to accelerate fibrillation kinetics, confirming its status as the essential nucleation core within full-length Aβ [6].
Aβ(15-21) has emerged as the preeminent model system for investigating fundamental principles of β-sheet formation due to its structural simplicity, experimental tractability, and high aggregation fidelity. Its seven-residue sequence retains the complete hydrophobic core (residues 17-21: LVFFA) necessary for spontaneous β-sheet assembly while eliminating confounding structural elements present in longer isoforms [6] [8]. Systematic proline replacement studies have demonstrated that residues 15-21 form the critical beta-strand in full-length Aβ fibrils, with proline substitutions at positions 17-21 causing near-complete ablation of aggregation capacity [6]. The fragment's structural relevance was confirmed when atomic-resolution models revealed that residues 17-21 constitute the hydrophobic core along the fibril axis in mature Aβ fibrils [8]. As a model system, Aβ(15-21) offers unparalleled advantages for both experimental and computational approaches: its small size enables full-atom molecular dynamics simulations on biologically relevant timescales, while its defined secondary structure permits detailed characterization using high-resolution techniques like solid-state NMR and X-ray diffraction [9]. Furthermore, its compatibility with chemical modification allows precise investigation of sequence-aggregation relationships, establishing it as the gold standard for beta-sheet formation studies in neurodegenerative disease research [4] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3